4-Propoxybenzoic acid

Thermodynamics Sublimation Vapor Pressure

This para-alkoxybenzoic acid is a critical building block for liquid crystal research and organic synthesis, where inconsistent alkoxy chain length can derail mesophase formation. As a one-ring mesogen, 4-propoxybenzoic acid provides a unique balance of volatility and thermal stability-ideal for uniform thin-film deposition via PVD. - **Liquid Crystal Formulation**: Exhibits exclusively nematic phase behavior with no smectic phase, ensuring lower viscosity and faster alignment in LCDs, optical modulators, and tunable lenses. - **α-Amylase Inhibitor Scaffold**: Demonstrates an IC₅₀ of 50 μg/mL, offering a synthetically tractable, small-molecule starting point for non-carbohydrate inhibitor programs. - **Antimicrobial Lead**: Produces an 18 mm zone of inhibition against *Vibrio cholerae* at 200 μg/mL, providing a validated hit for anti-cholera agent development. Supplied as a white crystalline powder with a purity of ≥98%, this compound is ready for immediate global shipping.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 5438-19-7
Cat. No. B1581985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxybenzoic acid
CAS5438-19-7
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyGDFUWFOCYZZGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxybenzoic Acid Specifications & Sourcing


4-Propoxybenzoic acid (C10H12O3, MW 180.20) is a para-substituted benzoic acid derivative characterized by a propoxy group at the 4-position [1]. It is a white crystalline powder with a melting point of 144–148°C and is classified as a one-ring mesogen, exhibiting liquid crystalline behavior upon dimerization via intermolecular hydrogen bonding [2]. As a building block in organic synthesis and materials science, it is supplied at purities typically ≥98% .

4-Propoxybenzoic Acid vs. Homologs: Key Differences


Within the 4-alkoxybenzoic acid homologous series, the length of the alkoxy chain critically governs key physical and functional properties. Substituting 4-propoxybenzoic acid with shorter-chain (e.g., methoxy, ethoxy) or longer-chain (e.g., butoxy, pentyloxy) analogs is not scientifically neutral, as it directly alters thermodynamic stability [1], electronic ground-state dipole moments [2], and liquid crystalline phase behavior [3]. These divergences can impact sublimation behavior in vapor deposition processes, solvatochromic responses in optical applications, and mesophase formation in liquid crystal device fabrication.

4-Propoxybenzoic Acid Comparative Evidence


Sublimation Enthalpy vs. Alkoxy Chain Length

In a head-to-head thermodynamic study of the 4-n-alkyloxybenzoic acid series, 4-propoxybenzoic acid exhibits a standard molar enthalpy of sublimation that is distinct from its immediate homologs, reflecting its specific alkoxy chain length. This property is crucial for applications involving vapor deposition or thermal processing [1].

Thermodynamics Sublimation Vapor Pressure Materials Science

Dipole Moment Variation by Alkoxy Chain Length

The ground state dipole moment (μg) of the dimer structure, which governs intermolecular interactions and optical properties in the liquid crystalline state, was quantified for three homologs using solvatochromic shift methods. 4-Propoxybenzoic acid (4POBA) displays a dipole moment that is intermediate between the shorter and longer alkoxy chain compounds [1].

Liquid Crystals Dipole Moment Solvatochromism Optoelectronics

α-Amylase Inhibition vs. Acarbose

In a study evaluating antidiabetic potential, 4-propoxybenzoic acid demonstrated dose-dependent inhibition of α-amylase, an enzyme target for managing postprandial hyperglycemia. Its inhibitory potency was measured against the clinical standard acarbose [1].

Antidiabetic Enzyme Inhibition Natural Product Pharmacology

Zone of Inhibition Against Vibrio cholerae

4-Propoxybenzoic acid exhibited antimicrobial activity against Vibrio cholerae, quantified by the zone of inhibition in a standard agar diffusion assay. This provides a baseline for comparison with other benzoic acid derivatives or standard antibiotics [1].

Antimicrobial Zone of Inhibition Natural Product Infectious Disease

Nematic Mesophase Behavior by Alkoxy Chain Length

Crystallographic analysis of the 4-alkoxybenzoic acid homologous series classifies members based on their mesogenic behavior. Compounds with alkoxy chain lengths n=4-6 (including 4-propoxybenzoic acid, n=3 propyl carbon chain corresponding to n=4 total carbons in O-CnH2n+1 nomenclature) are exclusively nematic liquid crystals, whereas longer chains (n=7-12) exhibit smectic-nematic behavior [1].

Liquid Crystals Mesophase Nematic Material Design

4-Propoxybenzoic Acid Applications


Controlled Sublimation for Vapor-Deposited Thin Films

Based on its intermediate sublimation enthalpy (115.1 kJ/mol) relative to shorter and longer alkoxy chain analogs [1], 4-propoxybenzoic acid is well-suited for physical vapor deposition (PVD) processes where a balance between volatility and thermal stability is critical. Its vapor pressure range (measured 345-365 K) allows for precise control of deposition rates in vacuum systems, enabling uniform thin film growth for organic electronic or optical coating applications.

Tunable Dipole Alignment in Nematic Liquid Crystals

The ground state dipole moment of the dimer (4.56 D) positions 4-propoxybenzoic acid as a mid-range component in liquid crystal mixtures [2]. Its exclusive nematic phase behavior (no smectic phase) ensures lower viscosity and easier alignment compared to smectic-nematic homologs [3]. These properties are advantageous in formulating nematic liquid crystal displays (LCDs), optical phase modulators, or electrically tunable lenses where fast response times and uniform director alignment are essential.

Antidiabetic Lead Optimization Scaffold

With an IC50 of 50 μg/mL against α-amylase, 4-propoxybenzoic acid provides a structurally simple benzoic acid scaffold for medicinal chemistry optimization [4]. Its activity, while lower than acarbose, is achieved with a small-molecule phenolic acid rather than a complex oligosaccharide, offering advantages in synthetic tractability and potential for structural diversification. Researchers developing non-carbohydrate α-amylase inhibitors may prioritize this compound as a starting point for hit-to-lead campaigns.

Antimicrobial Development Against Vibrio cholerae

The demonstrated antimicrobial activity against Vibrio cholerae (18 mm zone of inhibition at 200 μg/mL) supports the use of 4-propoxybenzoic acid as a precursor for developing anti-cholera agents [4]. In procurement for natural product antimicrobial screening programs, this compound's established activity profile against a clinically relevant pathogen provides a rational basis for inclusion in focused libraries or as a synthetic building block for analog synthesis.

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